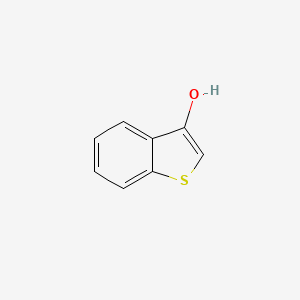

3-Hydroxybenzothiophene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzothiophen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6OS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQBIYCRFVVHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199970 | |

| Record name | Benzo(b)thiophene-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-72-9 | |

| Record name | Benzo[b]thiophene-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(b)thiophene-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis of a Heterocycle: A Technical History of the Discovery of 3-Hydroxybenzothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the historical landscape of the discovery of 3-hydroxybenzothiophene, a pivotal heterocyclic scaffold in medicinal chemistry. We delve into the foundational synthesis by Paul Friedländer, contextualizing his work within the broader evolution of synthetic organic chemistry. The guide elucidates the critical concept of keto-enol tautomerism, which defines the dual identity of this compound as both this compound and its keto form, benzo[b]thiophen-3(2H)-one (thioindoxyl). Key synthetic methodologies, from the historical Friedländer synthesis to modern approaches, are detailed with mechanistic insights. This document serves as a comprehensive resource, providing both historical perspective and practical synthetic knowledge for professionals engaged in the research and development of novel therapeutics based on this versatile pharmacophore.

Introduction: The Emergence of a Privileged Scaffold

The benzothiophene ring system is a cornerstone of modern medicinal chemistry, embedded in the molecular architecture of numerous pharmaceuticals and biologically active compounds. Among its derivatives, this compound holds a position of particular significance, not only for its own reactivity but also as a gateway to a vast array of functionalized analogues. Its discovery was not a singular event but rather a culmination of early explorations into sulfur-containing aromatic compounds and the unraveling of their chemical behavior. This guide provides a detailed historical and technical account of the journey to identify and synthesize this important molecule.

The Foundational Synthesis: Friedländer's Foray into Thionaphthene Chemistry

The first documented synthesis of the this compound ring system is credited to the seminal work of German chemist Paul Friedländer. In the early 20th century, Friedländer and his contemporaries were deeply engaged in the chemistry of indigo and related dyes, which spurred investigations into analogous sulfur-containing heterocycles.

In a 1908 publication in Chemische Berichte, Friedländer and P. Koeniger described the synthesis of derivatives of "thionaphthene," the historical name for benzothiophene.[1] Their work laid the groundwork for accessing what we now know as the keto tautomer of this compound, often referred to as thioindoxyl or benzo[b]thiophen-3(2H)-one.

The earliest synthesis, as outlined by Friedländer, represents a classic approach to the construction of the benzothiophenone ring.[2] While the original publication details the synthesis of derivatives, the core strategy provided the first reliable entry to this heterocyclic system.

Visualizing the Historical Pathway: The Friedländer Synthesis

Caption: The conceptual pathway of the Friedländer synthesis to the thioindoxyl core.

The Duality of Identity: Understanding Keto-Enol Tautomerism

A comprehensive understanding of this compound is incomplete without a firm grasp of keto-enol tautomerism.[3] Tautomers are structural isomers that readily interconvert, and in this case, the equilibrium lies between the enol form (this compound) and the keto form (benzo[b]thiophen-3(2H)-one).[4]

The predominance of one tautomer over the other is influenced by factors such as the solvent, temperature, and the presence of other functional groups.[5] In many instances, the keto form is the more stable and thus the more prevalent species.[4] This is a critical consideration in the synthesis and reactivity of this heterocyclic system.

Illustrating the Tautomeric Equilibrium

Caption: The keto-enol tautomerism of benzo[b]thiophen-3(2H)-one and this compound.

Evolution of Synthetic Strategies: From Historical Methods to Modern Innovations

Following Friedländer's pioneering work, numerous synthetic routes to the benzo[b]thiophen-3(2H)-one core and its derivatives have been developed. These methods offer improvements in yield, substrate scope, and reaction conditions.

Intramolecular Friedel-Crafts Acylation

A common and versatile approach to the benzo[b]thiophen-3(2H)-one ring system involves the intramolecular Friedel-Crafts acylation of S-arylthioglycolic acids.[2] This method remains a staple in organic synthesis due to its reliability and the ready availability of the starting materials.

Experimental Protocol: Synthesis of Benzo[b]thiophen-3(2H)-one via Intramolecular Friedel-Crafts Acylation

-

Preparation of S-Phenylthioglycolic Acid:

-

To a solution of thiophenol in an aqueous solution of sodium hydroxide, slowly add an aqueous solution of chloroacetic acid.

-

Heat the reaction mixture at reflux for 2-3 hours.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the S-phenylthioglycolic acid.

-

Filter the precipitate, wash with cold water, and dry.

-

-

Intramolecular Cyclization:

-

Add the S-phenylthioglycolic acid to a dehydrating/acidic medium, such as polyphosphoric acid or Eaton's reagent.

-

Heat the mixture, typically between 80-120 °C, for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by chromatography or recrystallization to yield benzo[b]thiophen-3(2H)-one.

-

Modern Synthetic Approaches

Contemporary organic synthesis has introduced a variety of novel methods for constructing the benzo[b]thiophen-3(2H)-one scaffold, often with improved efficiency and functional group tolerance. These include metal-catalyzed cross-coupling reactions and other innovative cyclization strategies.

Conclusion: An Enduring Legacy in Drug Discovery

The discovery of this compound, rooted in the foundational work of Paul Friedländer, marked a significant milestone in heterocyclic chemistry. The elucidation of its synthesis and the understanding of its keto-enol tautomerism have paved the way for the development of a multitude of derivatives with profound biological activities. For today's researchers and drug development professionals, a deep appreciation of this history provides not only context but also a solid foundation for the rational design of new and improved therapeutic agents based on this enduring and versatile molecular framework.

References

- 1. Iminothioindoxyl as a molecular photoswitch with 100 nm band separation in the visible range [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Tautomer - Wikipedia [en.wikipedia.org]

- 4. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

An In-depth Technical Guide to the Spectroscopic Data of 3-Hydroxybenzothiophene

This guide provides a comprehensive analysis of the spectroscopic data for 3-Hydroxybenzothiophene (CAS 520-72-9), a significant heterocyclic compound in the fields of medicinal chemistry and materials science.[1][2][3] This document is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this molecule. A critical aspect of this compound's chemistry, its keto-enol tautomerism, will be a central theme in the interpretation of its spectral data.

The Structural Duality: Keto-Enol Tautomerism

This compound exists in a dynamic equilibrium between two tautomeric forms: the enol form (this compound) and the keto form (benzo[b]thiophen-3(2H)-one). This phenomenon is crucial to understanding its reactivity and spectroscopic properties. The equilibrium can be influenced by factors such as the solvent, temperature, and pH.

Caption: Keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound, with both ¹H and ¹³C NMR providing distinct information. The observed spectrum is often a representation of the predominant tautomer in the given solvent.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the tautomeric equilibrium.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Record standard ¹H and ¹³C{¹H} NMR spectra at room temperature. Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignments.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).

Caption: General workflow for NMR spectroscopic analysis.

Expected ¹H NMR Spectral Data

| Tautomer | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Enol | OH | 5.0 - 8.0 | Broad Singlet |

| H2 | 6.5 - 7.5 | Singlet | |

| Aromatic H's | 7.0 - 8.0 | Multiplets | |

| Keto | CH₂ | 3.5 - 4.5 | Singlet |

| Aromatic H's | 7.0 - 8.0 | Multiplets |

Interpretation of ¹H NMR Spectra

-

Enol Form: The presence of a broad, exchangeable singlet for the hydroxyl proton (OH) is a key indicator. A singlet in the aromatic region corresponds to the H2 proton on the thiophene ring.

-

Keto Form: The most telling signal for the keto tautomer is a singlet in the aliphatic region (around 3.5-4.5 ppm), corresponding to the methylene (CH₂) protons at the C2 position. The absence of a distinct vinylic or hydroxyl proton signal also points towards the keto form.

-

Aromatic Protons: Both tautomers will display a complex set of multiplets in the 7.0-8.0 ppm range, corresponding to the four protons on the fused benzene ring.

Expected ¹³C NMR Spectral Data

| Tautomer | Carbon | Expected Chemical Shift (δ, ppm) |

| Enol | C3 (C-OH) | 140 - 150 |

| C2 | 110 - 120 | |

| Aromatic C's | 120 - 140 | |

| Keto | C3 (C=O) | 190 - 205 |

| C2 (CH₂) | 35 - 45 | |

| Aromatic C's | 120 - 140 |

Interpretation of ¹³C NMR Spectra

-

Enol Form: The carbon attached to the hydroxyl group (C3) is expected to resonate in the downfield aromatic region.

-

Keto Form: A significantly downfield signal (190-205 ppm) is the hallmark of the carbonyl carbon (C=O) in the keto form. Additionally, an aliphatic signal for the C2 methylene carbon will be present.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in this compound, and it can readily distinguish between the two tautomers.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on an IR-transparent window.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Caption: General workflow for IR spectroscopic analysis.

Expected IR Spectral Data

| Tautomer | Functional Group | Expected Absorption (cm⁻¹) | Intensity |

| Enol | O-H stretch | 3200 - 3600 | Broad, Strong |

| C=C stretch (aromatic) | 1500 - 1600 | Medium | |

| C-O stretch | 1200 - 1300 | Medium | |

| Keto | C=O stretch | 1680 - 1720 | Strong, Sharp |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

Interpretation of IR Spectra

-

Enol Form: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration, confirming the presence of the hydroxyl group.[4]

-

Keto Form: The most definitive peak for the keto tautomer is a strong, sharp absorption band in the range of 1680-1720 cm⁻¹, which is indicative of a carbonyl (C=O) group. The presence of C-H stretching vibrations for the sp³ hybridized CH₂ group would further support this assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its elemental composition and structural features.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern.

Caption: General workflow for mass spectrometric analysis.

Expected Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular weight of this compound (C₈H₆OS) is 150.01 g/mol .[3] A prominent peak at m/z = 150 would correspond to the molecular ion. The presence of a smaller peak at m/z = 152 (the M+2 peak) is characteristic of a sulfur-containing compound due to the natural abundance of the ³⁴S isotope.

Interpretation of Fragmentation Pattern

The fragmentation pattern will depend on the ionization method used. Under electron ionization (EI), common fragmentation pathways for both tautomers could include:

-

Loss of CO: A fragment ion at m/z = 122, resulting from the loss of a carbon monoxide molecule from the keto tautomer.

-

Loss of CHO: A fragment ion at m/z = 121, corresponding to the loss of a formyl radical.

-

Formation of Benzothiophene Cation: Fragmentation could lead to the formation of a benzothiophene radical cation at m/z = 134.

Conclusion

The spectroscopic characterization of this compound is intrinsically linked to its keto-enol tautomerism. NMR, IR, and MS each provide unique and complementary information that allows for the differentiation of the two forms and a comprehensive understanding of the molecule's structure. This guide serves as a foundational resource for researchers working with this versatile heterocyclic compound, enabling accurate interpretation of experimental data and facilitating its application in various scientific endeavors.

References

An In-depth Technical Guide to the Tautomerism and Stability of 3-Hydroxybenzothiophene

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a phenomenon of profound significance in medicinal chemistry and materials science. The specific tautomeric form of a molecule can dictate its biological activity, pharmacokinetic profile, and physicochemical properties. This guide provides a comprehensive examination of the keto-enol tautomerism of 3-hydroxybenzothiophene, a heterocyclic scaffold of interest in drug development. We will explore the delicate balance between its two primary forms—this compound (enol) and benzothiophen-3(2H)-one (keto)—and the intrinsic and extrinsic factors that govern their relative stability. This document synthesizes theoretical principles with practical methodologies, offering researchers and drug development professionals a robust framework for investigating and harnessing the tautomeric behavior of this important molecular system.

The Principle of Tautomerism: A Critical Variable in Drug Design

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium. The most common type is prototropic tautomerism, which involves the migration of a proton.[1] For professionals in drug discovery, understanding tautomerism is not merely an academic exercise; it is a critical factor that influences a molecule's efficacy and developability.[1][2] The different arrangement of atoms and functional groups in tautomers can lead to distinct:

-

Pharmacodynamics: Tautomers can exhibit different shapes, hydrogen bonding patterns, and electronic distributions, resulting in varied affinities for biological targets.

-

Pharmacokinetics (ADME): Properties such as solubility, lipophilicity (LogP), and membrane permeability are often tautomer-dependent, affecting a drug's absorption, distribution, metabolism, and excretion.[1][3]

-

Solid-State Properties: In the solid form, the predominant tautomer influences crystal packing, which in turn affects stability, dissolution rate, and bioavailability.[3]

The this compound system serves as an exemplary case study, presenting a finely balanced equilibrium between an aromatic enol form and a non-aromatic keto form.

The this compound Tautomeric System

The equilibrium for this compound involves the interconversion between its enol and keto forms.

-

This compound (Enol Form): This tautomer features a hydroxyl group attached to the C3 position of the fully aromatic benzothiophene ring.

-

Benzothiophen-3(2H)-one (Keto Form): This tautomer contains a carbonyl group at the C3 position and a methylene group at the C2 position, disrupting the aromaticity of the thiophene ring.[4][5]

The central scientific question is determining which tautomer is more stable and under what conditions. Generally, keto forms are thermodynamically favored over enol forms due to the greater strength of the carbon-oxygen double bond (~175 kcal/mol) compared to the carbon-carbon double bond (~145 kcal/mol).[6][7] However, in heterocyclic and aromatic systems, this simple rule is often superseded by other powerful stabilizing effects.

Caption: The keto-enol equilibrium of this compound.

Causality of Stability: Factors Governing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is not fixed; it is a function of both the molecule's inherent structure and its surrounding environment. A thorough analysis requires considering the interplay of several factors.

Intrinsic Structural Factors

-

Aromaticity: This is arguably the most dominant intrinsic factor for this system. The enol form retains the aromaticity of the benzothiophene ring, a significant stabilizing force (~20-36 kcal/mol for a benzene ring).[7] The keto form sacrifices this aromaticity in the thiophene moiety, incurring a substantial energetic penalty. Therefore, in the gas phase or in non-polar solvents, the enol form is generally expected to predominate.[7][8]

-

Substituent Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the benzothiophene ring can modulate the relative stabilities. EDGs can further stabilize the electron-rich aromatic enol form, while EWGs might slightly favor the keto form by stabilizing the electron density around the carbonyl group.[6]

External Environmental Factors

-

Solvent Polarity: The choice of solvent has a profound impact. The keto tautomer, with its polar carbonyl group, is more effectively stabilized by polar solvents through dipole-dipole interactions.[6][9] In contrast, non-polar solvents offer little stabilization to the keto form, allowing the inherent stability of the aromatic enol to dominate.

-

Hydrogen Bonding: Protic solvents (e.g., water, ethanol) can act as both hydrogen bond donors and acceptors. They can stabilize the keto form by accepting a hydrogen bond at the carbonyl oxygen and stabilize the enol form by donating a hydrogen bond to the hydroxyl oxygen or accepting one from the hydroxyl proton. The net effect depends on the specific solvent-solute interactions.[6][10]

-

pH: The interconversion is often catalyzed by acid or base.[6] In acidic conditions, protonation of the carbonyl oxygen of the keto form can facilitate conversion to the enol. In basic conditions, deprotonation of the α-carbon (C2) of the keto form or the hydroxyl group of the enol form generates a common enolate anion, which can then be protonated to yield either tautomer. The pH can therefore shift the equilibrium depending on the pKa values of the involved species.

-

Temperature: Changes in temperature can shift the equilibrium based on the thermodynamic parameters of the interconversion (ΔG = ΔH - TΔS).[6] While often a secondary effect compared to the solvent, it can be significant in certain systems.

Investigative Methodologies: A Dual Approach

A conclusive understanding of the tautomeric equilibrium requires a combination of experimental observation and computational modeling.

Experimental Characterization

Spectroscopic techniques are the cornerstone of experimental tautomer analysis, as each tautomer possesses a unique spectral signature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for both identifying and quantifying tautomers in solution.[11] Key differences are expected in both ¹H and ¹³C spectra. For instance, the enol form will show a characteristic hydroxyl proton signal, while the keto form will exhibit a signal for the C2-methylene protons.[12][13] If the interconversion is slow on the NMR timescale, separate peaks for each tautomer will be observed, and their integration allows for direct quantification of the tautomeric ratio.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides clear markers for the key functional groups. The keto form is characterized by a strong C=O stretching vibration (typically 1680-1720 cm⁻¹), while the enol form is identified by its O-H stretching band (around 3200-3600 cm⁻¹).[18]

| Spectroscopic Data | This compound (Enol) | Benzothiophen-3(2H)-one (Keto) | Key Differentiator |

| ¹H NMR | -OH signal (variable, broad) | -CH₂ signal at C2 (~3.5-4.5 ppm) | Presence of -OH vs. -CH₂ signal |

| ¹³C NMR | C-OH signal (~150-160 ppm) | C=O signal (~190-200 ppm) | Carbonyl carbon signal in keto form |

| IR Spectroscopy | O-H stretch (~3200-3600 cm⁻¹) | C=O stretch (~1680-1720 cm⁻¹) | O-H vs. C=O stretching bands |

| UV-Vis Spectroscopy | λmax characteristic of aromatic system | λmax characteristic of conjugated ketone | Different absorption maxima |

Table 1: Comparative summary of expected spectroscopic data for the tautomers of this compound.

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities and properties of tautomers.[8][19]

-

Energy Calculations: DFT calculations can determine the Gibbs free energy (ΔG) of each tautomer, providing a theoretical prediction of the equilibrium constant (KT). It is crucial to perform these calculations both in the gas phase (to understand intrinsic stability) and with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase behavior.[10][20]

-

Spectrum Prediction: Computational methods can also predict NMR chemical shifts and UV-Vis excitation energies, which are instrumental in assigning experimental spectra to the correct tautomeric forms.[15][21]

Caption: A workflow for investigating tautomeric systems.

Experimental Protocols

The following protocols provide a self-validating system for the experimental determination of the tautomeric ratio.

Protocol 1: Quantitative Analysis by ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the this compound compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in an NMR tube. Ensure complete dissolution. Prepare separate samples for each solvent to be investigated.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Ensure the instrument is properly shimmed to obtain high-resolution spectra.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans). Ensure the relaxation delay (d1) is long enough (e.g., 5 times the longest T₁) for quantitative analysis; a value of 10-15 seconds is generally safe.

-

Data Processing: Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

-

Analysis:

-

Identify the characteristic, non-overlapping peaks for the keto and enol tautomers. A good choice is the C2-methylene peak for the keto form and an aromatic proton unique to the enol form.

-

Integrate the selected peaks accurately.

-

Calculate the mole fraction (X) and the equilibrium constant (KT = [enol]/[keto]) using the integral values, normalized for the number of protons each signal represents. For example, if Ienol is the integral of a 1H signal from the enol and Iketo is the integral of the 2H methylene signal from the keto form:

-

Ratio = (I_enol / 1) / (I_keto / 2)

-

% Enol = [ (I_enol / 1) / ( (I_enol / 1) + (I_keto / 2) ) ] * 100

-

-

Protocol 2: Solvent-Dependent Analysis by UV-Vis Spectroscopy

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble and stable (e.g., acetonitrile or methanol).

-

Sample Preparation: Create a series of dilute solutions (~10⁻⁵ M) in different solvents of varying polarity (e.g., hexane, dichloromethane, acetonitrile, ethanol, water). Prepare each by adding a small, precise volume of the stock solution to a volumetric flask and diluting to the mark with the target solvent.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution from ~200 to 500 nm using a dual-beam spectrophotometer. Use the pure solvent as a blank for each measurement.

-

Analysis:

-

Plot the absorbance spectra for all solvents on a single graph.

-

Identify the λmax for the distinct absorption bands corresponding to the keto and enol forms.[9][14]

-

Analyze the solvatochromic shifts. A shift in the relative intensities of the absorption bands across the solvent series indicates a shift in the tautomeric equilibrium.

-

Qualitatively assess the equilibrium: an increase in the absorbance of the band assigned to the keto tautomer in more polar solvents is strong evidence of solvent-driven stabilization.

-

Conclusion and Outlook for Drug Development

The tautomerism of this compound is a classic example of how subtle structural changes, driven by environmental factors, can have significant chemical consequences. The equilibrium between the aromatic enol and the non-aromatic keto form is a delicate balance governed primarily by the competition between aromatic stabilization and solvent-induced polarity stabilization. For researchers in drug development, recognizing and quantifying this equilibrium is paramount. Derivatives of benzothiophene are known to possess a range of biological activities, and the tautomeric state is a key determinant of their interaction with biological systems.[22][23] A comprehensive approach, combining high-resolution NMR, sensitive UV-Vis spectroscopy, and robust computational modeling, provides the necessary framework to understand, predict, and ultimately control the tautomeric behavior of this and related heterocyclic systems, paving the way for the rational design of more effective and reliable therapeutic agents.

References

- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 1-BENZOTHIOPHEN-3(2H)-ONE | 130-03-0 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Explain in detail about the factors affecting keto enol tautomerism a - askIITians [askiitians.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Keto-enol Tautomerism of hydroxy-substituted arenes: Theoretical study and experimental consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. reddit.com [reddit.com]

- 14. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 15. dial.uclouvain.be [dial.uclouvain.be]

- 16. researchgate.net [researchgate.net]

- 17. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. [PDF] Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods | Semantic Scholar [semanticscholar.org]

- 20. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. oai.e-spacio.uned.es [oai.e-spacio.uned.es]

- 22. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 23. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

quantum chemical calculations of 3-Hydroxybenzothiophene

<Technical Guide: Quantum Chemical Calculations of 3-Hydroxybenzothiophene for Drug Discovery Applications >

Foreword for the Modern Drug Developer

In the intricate tapestry of medicinal chemistry, heterocyclic compounds form a vibrant and essential thread. Among these, the benzo[b]thiophene scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties.[1] This guide focuses on a particularly intriguing derivative, this compound, a molecule with significant potential in the development of novel therapeutics.[2]

The traditional drug discovery pipeline, while fruitful, is often a long and arduous journey. However, the advent of powerful computational tools has revolutionized this landscape.[3][4] Quantum chemical calculations, in particular, offer an unprecedented window into the molecular world, allowing us to predict and understand the behavior of drug candidates with remarkable accuracy.[5] This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth, technically-grounded exploration of how to apply these computational methods to this compound. We will move beyond a simple recitation of steps, delving into the causality behind methodological choices to empower you with not just the "how," but the critical "why."

Section 1: The Quantum Mechanical Lens - A Primer on Theoretical Foundations

At the heart of our computational investigation lies the Schrödinger equation, a fundamental tenet of quantum mechanics. However, for a molecule as complex as this compound, an exact solution is computationally intractable. We therefore turn to robust approximation methods, with Density Functional Theory (DFT) being the workhorse of modern computational chemistry.[6] DFT provides a remarkable balance of accuracy and computational efficiency, making it ideal for studying molecules of pharmaceutical interest.

The core principle of DFT is to describe the electronic structure of a molecule based on its electron density, a more manageable quantity than the multi-electron wavefunction. The choice of the functional, which approximates the exchange-correlation energy, is paramount. For organic heterocyclic molecules, hybrid functionals such as B3LYP have a long and successful track record.[7][8][9] This functional, which combines the strengths of Hartree-Fock theory and DFT, will be the cornerstone of our calculations.

Section 2: Building the Blueprint - The Rationale-Driven Computational Protocol

A successful computational study hinges on a well-defined and rigorously justified protocol. Here, we outline a comprehensive workflow for the quantum chemical analysis of this compound, explaining the rationale behind each critical decision.

The Tautomeric Question: Keto vs. Enol

A crucial first step in studying this compound is to recognize its potential for tautomerism. It can exist in two forms: the enol form (this compound) and the keto form (benzothiophen-3(2H)-one). The relative stability of these tautomers can significantly impact the molecule's chemical behavior and biological activity. Therefore, our investigation must begin with a thorough analysis of this tautomeric equilibrium. We will construct both forms and determine their relative stabilities through geometry optimization and energy calculations.[10][11][12][13][14]

Choosing the Right Tools: Basis Set Selection

The basis set is the set of mathematical functions used to construct the molecular orbitals. Its choice directly influences the accuracy of our calculations. For a molecule containing sulfur, a second-row element, it is essential to use a basis set that can adequately describe its electronic structure. The Pople-style basis set, 6-311++G(d,p), is an excellent choice for this purpose.[6][7][15] The inclusion of diffuse functions ("++") is crucial for accurately describing anions and systems with lone pairs, while the polarization functions ("(d,p)") provide the necessary flexibility to model the anisotropic nature of chemical bonds.

The Computational Workflow: A Step-by-Step Guide

The following protocol outlines the key steps for a comprehensive quantum chemical analysis of this compound. All calculations should be performed using a reputable quantum chemistry software package like Gaussian.[16][17][18]

Step 1: Molecular Structure Preparation

-

Build the initial 3D structures of both the enol and keto tautomers of this compound. This can be done using molecular modeling software such as GaussView.

Step 2: Geometry Optimization

-

Perform a full geometry optimization for both tautomers using the B3LYP functional and the 6-311++G(d,p) basis set.[19][20] This process will find the lowest energy conformation for each tautomer.

Step 3: Vibrational Frequency Analysis

-

Following a successful optimization, a vibrational frequency analysis is mandatory.[21][22][23][24][25] This calculation serves two critical purposes:

-

Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Spectroscopic Data: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

-

Step 4: Frontier Molecular Orbital (HOMO-LUMO) Analysis

-

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[26][27][28][29][30] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a good indicator of chemical stability.

Step 5: Molecular Electrostatic Potential (MEP) Mapping

-

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule.[31][32][33] It is an invaluable tool for identifying regions that are susceptible to electrophilic or nucleophilic attack, which is crucial for understanding potential drug-receptor interactions.

Visualizing the Workflow

To provide a clear overview of the computational process, the following diagram illustrates the logical flow of our investigation.

References

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review [jscimedcentral.com]

- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding Free Energy Calculation Using Quantum Mechanics Aimed for Drug Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DFT Study of the Six-Membered Heterocyclic SinN6-nHn (n = 0-6): Stability and Aromaticity [orgchemres.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 12. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. oai.e-spacio.uned.es [oai.e-spacio.uned.es]

- 15. mdpi.com [mdpi.com]

- 16. gaussian.com [gaussian.com]

- 17. reddit.com [reddit.com]

- 18. scribd.com [scribd.com]

- 19. gaussian.com [gaussian.com]

- 20. researchgate.net [researchgate.net]

- 21. arxiv.org [arxiv.org]

- 22. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 23. Computational analysis of the vibrational spectra and structure of aqueous cytosine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 24. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 25. gaussian.com [gaussian.com]

- 26. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. m.youtube.com [m.youtube.com]

- 29. researchgate.net [researchgate.net]

- 30. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02990C [pubs.rsc.org]

- 31. researchgate.net [researchgate.net]

- 32. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 33. MEP [cup.uni-muenchen.de]

An In-depth Technical Guide to the Solubility and Physical Properties of 3-Hydroxybenzothiophene

Introduction: Understanding 3-Hydroxybenzothiophene

This compound (CAS No. 520-72-9), a heterocyclic aromatic compound, represents a significant scaffold in medicinal chemistry and materials science. Its structure, featuring a benzene ring fused to a thiophene ring with a hydroxyl group at the 3-position, imparts a unique combination of electronic and physicochemical properties. For researchers in drug development, understanding these properties—particularly solubility—is paramount, as they govern bioavailability, formulation strategies, and synthetic pathway optimization.

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its keto form, benzo[b]thiophen-3(2H)-one. This dynamic interplay between the enol and keto forms is often solvent-dependent and significantly influences the molecule's reactivity and physical behavior.

This guide provides a comprehensive overview of the known physical properties of this compound, an in-depth analysis of the factors governing its solubility, and robust, field-proven protocols for the experimental determination of these key parameters. It is designed to equip researchers with both the foundational knowledge and the practical methodologies required to effectively work with this versatile compound. It is important to note that while predicted data for this compound is available, comprehensive experimental characterization is not widely reported in public literature, underscoring the value of the experimental protocols detailed herein.

Core Physical and Chemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₆OS | [1][2] |

| Molecular Weight | 150.2 g/mol | [1][2] |

| Appearance | Light yellow crystal | [3] |

| Melting Point | Data not available | An experimentally determined melting point is not consistently reported. For context, the parent compound, benzothiophene, has a melting point of 32 °C[4], and the isomeric 4-hydroxybenzothiophene melts at 79.8 °C[5]. This highlights the significant impact of the hydroxyl group's position on crystal lattice energy. |

| Boiling Point | ~301.6 °C (Predicted) | [3][6] |

| Density | ~1.347 g/cm³ (Predicted) | [1][3] |

| pKa | ~9.15 (Predicted) | [3] This value indicates that this compound is a weak acid, comparable to phenols. |

| logP (Octanol/Water) | 2.7 (Calculated) | [2] This value suggests that the compound is moderately lipophilic. |

The Tautomeric Nature of this compound

This compound exists in a dynamic equilibrium with its keto tautomer, benzo[b]thiophen-3(2H)-one. This phenomenon, known as keto-enol tautomerism, is fundamental to its chemistry. The position of this equilibrium can be influenced by the solvent, temperature, and pH, which in turn affects its solubility, reactivity, and spectroscopic properties.[7]

Caption: Keto-enol tautomerism of this compound.

The enol form is aromatic, which generally confers stability. However, the stability of the keto form can be enhanced in certain solvents through favorable intermolecular interactions.[8] This equilibrium is a critical consideration in drug design, as the two tautomers will present different hydrogen bonding capabilities and overall polarities, leading to different interactions with biological targets.

Solubility Profile: A Qualitative and Predictive Analysis

Quantitative solubility data for this compound is sparse. However, a robust qualitative assessment can be made based on its structure and the principle of "like dissolves like."

Aqueous Solubility: The compound is reported to be insoluble or only slightly soluble in water.[3][9] This is expected, as the lipophilic benzothiophene core constitutes the major part of the molecule. The single hydroxyl group provides some capacity for hydrogen bonding with water, but it is insufficient to overcome the hydrophobicity of the fused ring system.

Effect of pH on Aqueous Solubility: The hydroxyl group of this compound is weakly acidic, with a predicted pKa of approximately 9.15.[3] In aqueous solutions with a pH significantly above the pKa, the hydroxyl group will be deprotonated to form the corresponding phenolate anion. This ionization dramatically increases the polarity of the molecule, leading to a significant increase in aqueous solubility. Conversely, in acidic or neutral pH, the compound will remain in its neutral, less soluble form. This pH-dependent solubility is a key factor in designing oral drug formulations and understanding absorption in the gastrointestinal tract.

Solubility in Organic Solvents: this compound is expected to be soluble in a range of organic solvents.[3]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated due to the ability of the hydroxyl group to both donate and accept hydrogen bonds with the solvent.[9]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): High solubility is expected. These solvents can accept hydrogen bonds from the hydroxyl group and have sufficient polarity to solvate the benzothiophene ring system.

-

Nonpolar Solvents (e.g., Chloroform, Hexane): The compound is reported to be soluble in chloroform.[3] Solubility is likely to be moderate in less polar solvents, driven by van der Waals interactions with the benzothiophene core. Solubility in highly nonpolar solvents like hexane is expected to be limited.

| Solvent Type | Predicted Solubility | Rationale |

| Water (neutral pH) | Very Low / Insoluble | Predominantly nonpolar structure.[3] |

| Aqueous Base (pH > 10) | High | Formation of the soluble phenolate anion. |

| Alcohols (e.g., Ethanol) | High | Hydrogen bonding with the hydroxyl group. |

| Ketones (e.g., Acetone) | High | Dipole-dipole interactions and hydrogen bond acceptance. |

| Ethers (e.g., Diethyl Ether) | Moderate | Moderate polarity can solvate the molecule. |

| Chlorinated Solvents (e.g., Chloroform) | Moderate to High | Favorable dipole-dipole interactions.[3] |

| Nonpolar Hydrocarbons (e.g., Hexane) | Low | Insufficient polarity to effectively solvate the hydroxyl group. |

Experimental Protocols for Property Determination

For researchers requiring precise data for applications such as formulation development or computational modeling, direct experimental measurement is essential. The following are standard, validated protocols.

Protocol 1: Determination of Equilibrium Solubility via Isothermal Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a solid in a solvent.[7]

Causality Behind Experimental Choices: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. Using an excess of the solid ensures that saturation is achieved. Constant temperature control is critical because solubility is highly temperature-dependent. The extended equilibration time (24-72 hours) is necessary to ensure the system has reached a true thermodynamic equilibrium, especially for compounds that dissolve slowly. High-Performance Liquid Chromatography (HPLC) is chosen for quantification due to its high sensitivity, specificity, and accuracy for organic molecules.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (enough to ensure undissolved solid remains at the end) to a series of sealed vials, each containing a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol).

-

Equilibration: Place the vials in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period, typically 24 to 72 hours, to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to sediment completely.

-

Sampling: Carefully withdraw a small aliquot from the clear supernatant. To avoid disturbing the sediment, it is crucial to sample from the upper portion of the liquid.

-

Filtration/Centrifugation: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the solvent and does not bind the compound. Alternatively, centrifuge the aliquot at high speed to pellet any remaining microparticulates. This step is critical to ensure only dissolved compound is measured.

-

Quantification:

-

Prepare a calibration curve by making a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Dilute the filtered supernatant with a known volume of solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and the standards using a validated HPLC method with UV detection.

-

Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor. The result is the equilibrium solubility.

-

Caption: Isothermal shake-flask method workflow.

Protocol 2: Determination of pKa

The pKa can be determined by monitoring changes in the UV-Vis absorbance spectrum as a function of pH.

Causality Behind Experimental Choices: The protonated (neutral) and deprotonated (anionic) forms of this compound will have different electronic structures and thus different UV-Vis absorbance spectra. By systematically changing the pH of the solution and measuring the resulting spectra, one can observe the transition from one form to the other. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal.

Step-by-Step Methodology:

-

Prepare Buffer Solutions: Create a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

Prepare Stock Solution: Make a concentrated stock solution of this compound in a suitable organic solvent like methanol or DMSO.

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with the same total compound concentration but different pH values.

-

Spectroscopic Measurement: Measure the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each sample.

-

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Protocol 3: Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the traditional approach for measuring logP.

Causality Behind Experimental Choices: This experiment directly measures the partitioning of a compound between two immiscible phases: n-octanol (simulating a lipidic/biological membrane environment) and water (simulating an aqueous biological environment). Pre-saturating the solvents minimizes volume changes during the experiment. The ratio of the compound's concentration in each phase at equilibrium gives the partition coefficient, P.

Step-by-Step Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate.

-

Sample Preparation: Dissolve a known amount of this compound in the pre-saturated n-octanol or water phase.

-

Partitioning: Combine equal, known volumes of the n-octanol phase (containing the compound) and the water phase (blank) in a separatory funnel or vial.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the layers to separate completely.

-

Quantification: Carefully sample each phase and determine the concentration of this compound in both the n-octanol and water layers using a suitable analytical method like HPLC.

-

Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Conclusion

This compound is a molecule of significant interest with a physicochemical profile dominated by its fused aromatic core and the presence of a weakly acidic hydroxyl group. Its solubility is highly dependent on the solvent's polarity and hydrogen bonding capacity, as well as the pH of aqueous media. A key feature influencing its properties is the keto-enol tautomerism, which can shift depending on environmental conditions. While comprehensive experimental data is not widely published, the well-established protocols provided in this guide—the isothermal shake-flask method for solubility, spectroscopic analysis for pKa, and partitioning experiments for logP—offer a clear and reliable path for researchers to generate the precise data needed for drug discovery, formulation, and synthesis applications. A thorough understanding and experimental characterization of these properties are crucial for unlocking the full potential of this important chemical scaffold.

References

- 1. 1-Benzothiophene-3-ol | CAS#:520-72-9 | Chemsrc [chemsrc.com]

- 2. Benzo(b)thiophene-3-ol | C8H6OS | CID 10629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benzothiophene, 95-15-8 [thegoodscentscompany.com]

- 4. Benzothiophene - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Page loading... [guidechem.com]

- 7. A comparison of theoretical methods of calculation of partition coefficients for selected drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. juniperpublishers.com [juniperpublishers.com]

Initial Biological Screening of 3-Hydroxybenzothiophene: A Technical Guide for Drug Discovery Professionals

Foreword: Charting the Unexplored Potential of 3-Hydroxybenzothiophene

The benzothiophene scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The introduction of a hydroxyl group at the 3-position of the benzothiophene core presents a molecule of significant interest, combining the established biological relevance of the heterocyclic system with the reactive and hydrogen-bonding potential of a phenolic moiety. This guide outlines a strategic, multi-tiered approach to the initial biological screening of this compound, designed to efficiently assess its therapeutic potential and elucidate its primary biological effects. Our methodology is grounded in a logical progression from broad cytotoxicity assessments to more specific antimicrobial and antioxidant evaluations, culminating in preliminary mechanistic studies.

Section 1: Foundational Cytotoxicity Profiling

The initial step in evaluating any novel compound for therapeutic potential is to determine its effect on cell viability.[4][5] This foundational screen identifies the concentration range at which the compound exhibits biological activity, from cytotoxic to potentially therapeutic, and informs the concentrations used in subsequent, more specific assays. We will employ two robust and widely used colorimetric assays to assess cytotoxicity across a panel of human cancer cell lines and a non-cancerous control line.

Rationale for Cell Line Selection

The choice of cell lines is critical for a comprehensive initial screen. We propose a panel that includes:

-

MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.

-

HeLa (Cervical Cancer): A robust and widely used cancer cell line.[6]

-

HepG2 (Hepatocellular Carcinoma): A liver cell line crucial for early assessment of potential hepatotoxicity.[6]

-

HEK293 (Human Embryonic Kidney Cells): A non-cancerous cell line to determine the selectivity of any observed cytotoxicity.

Experimental Workflow: Cytotoxicity Assessment

The overall workflow for determining the cytotoxic potential of this compound is depicted below.

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocols

This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for quantification.

Step-by-Step Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass.

Step-by-Step Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate for 48 hours.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air-dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 10 minutes.

-

Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air-dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as in the MTT assay.

Data Presentation

The results of the cytotoxicity screening should be presented in a clear, tabular format for easy comparison of the compound's potency across different cell lines.

| Cell Line | Assay | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |

| MCF-7 | MTT | TBD | TBD |

| SRB | TBD | TBD | |

| HeLa | MTT | TBD | TBD |

| SRB | TBD | TBD | |

| HepG2 | MTT | TBD | TBD |

| SRB | TBD | TBD | |

| HEK293 | MTT | TBD | TBD |

| SRB | TBD | TBD |

TBD: To Be Determined

Section 2: Antimicrobial Activity Screening

Benzothiophene derivatives have been reported to possess significant antibacterial and antifungal activities.[7][8][9] Therefore, a primary screen for antimicrobial properties is a logical next step.

Rationale for Microbial Strain Selection

A panel of clinically relevant and standard bacterial and fungal strains should be used:

-

Gram-positive Bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)

-

Gram-negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

-

Fungus: Candida albicans (ATCC 10231)

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the compound.

Step-by-Step Protocol:

-

Preparation: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth (Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi). Concentrations should range from, for example, 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for C. albicans.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC/MFC Determination: To determine the MBC/MFC, an aliquot from each well showing no growth is sub-cultured onto agar plates. The lowest concentration that results in no growth on the subculture plates after incubation is the MBC/MFC.

Data Presentation

| Microorganism | Type | This compound MIC (µg/mL) | This compound MBC/MFC (µg/mL) | Standard Drug MIC (µg/mL) |

| S. aureus | Gram + | TBD | TBD | TBD |

| B. subtilis | Gram + | TBD | TBD | TBD |

| E. coli | Gram - | TBD | TBD | TBD |

| P. aeruginosa | Gram - | TBD | TBD | TBD |

| C. albicans | Fungus | TBD | TBD | TBD |

TBD: To Be Determined

Section 3: Antioxidant Capacity Assessment

The presence of a phenolic hydroxyl group suggests that this compound may possess antioxidant properties.[10] We will evaluate its radical scavenging activity using two common and complementary assays.[2][4][5]

Rationale for Assay Selection

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[10]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS radical cation is generated and then reduced by the antioxidant, leading to a loss of color. This assay is applicable to both hydrophilic and lipophilic compounds.[2]

Detailed Protocols

-

Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction: In a 96-well plate, add 100 µL of various concentrations of this compound (in methanol) to 100 µL of the DPPH solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox should be used as a positive control.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

ABTS Radical Generation: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

-

Working Solution: Dilute the ABTS radical solution with ethanol or methanol to an absorbance of 0.70 (±0.02) at 734 nm.[2]

-

Reaction: Add 10 µL of various concentrations of this compound to 190 µL of the ABTS working solution.

-

Incubation: Incubate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation

| Assay | This compound IC50 (µg/mL) | Ascorbic Acid IC50 (µg/mL) |

| DPPH | TBD | TBD |

| ABTS | TBD | TBD |

TBD: To Be Determined

Section 4: Preliminary Mechanistic Insight - Enzyme Inhibition Assays

Should the initial screening reveal significant biological activity, preliminary enzyme inhibition assays can provide valuable insights into the compound's mechanism of action. The choice of enzymes to screen against will be guided by the results of the cytotoxicity and antimicrobial assays. For example, if significant anticancer activity is observed, screening against key kinases involved in cancer cell proliferation (e.g., tyrosine kinases) would be a logical next step.

General Workflow for Enzyme Inhibition

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

This in-depth technical guide provides a comprehensive and logical framework for the initial biological screening of this compound. By systematically evaluating its cytotoxicity, antimicrobial, and antioxidant activities, researchers can efficiently identify promising therapeutic avenues for this novel compound. The data generated from this screening cascade will be instrumental in guiding future research, including more detailed mechanistic studies, lead optimization, and preclinical development.

References

- 1. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic effects of 100 reference compounds on Hep G2 and HeLa cells and of 60 compounds on ECC-1 and CHO cells. I mechanistic assays on ROS, glutathione depletion and calcein uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A high-throughput visual screening method for p-hydroxybenzoate hydroxylase to increase phenolic compounds biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ffhdj.com [ffhdj.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

fundamental reactivity of the 3-Hydroxybenzothiophene core

An In-Depth Technical Guide to the Fundamental Reactivity of the 3-Hydroxybenzothiophene Core

Authored by a Senior Application Scientist

Foreword: Unlocking the Potential of a Privileged Scaffold

The benzo[b]thiophene ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have shown significant therapeutic potential, acting as anti-cancer, anti-microbial, and anti-inflammatory agents, among other activities.[1][2][3][4] Within this family, the this compound core presents a unique and versatile platform for drug discovery. Its reactivity is governed by a delicate interplay between its heteroaromatic system, the electron-donating hydroxyl group, and a fascinating tautomeric equilibrium. This guide provides an in-depth exploration of the core's fundamental reactivity, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The Tautomeric Nature: A Duality of Reactivity

The chemical behavior of this compound is fundamentally influenced by its existence as a mixture of two tautomeric forms: the enol (lactim) form (this compound) and the keto (lactam) form (benzo[b]thiophen-3(2H)-one).[5][6] This equilibrium is not static; it is dynamically influenced by the solvent environment. In non-polar, aprotic solvents, the enol form tends to predominate, whereas polar, protic solvents like water can shift the equilibrium towards the keto form.[5][6]

This tautomerism is the key to understanding the molecule's reactivity. The enol form behaves as an electron-rich aromatic phenol, predisposing the ring to electrophilic attack and the hydroxyl group to reactions like alkylation. The keto form, conversely, presents an active methylene group at the C2 position, which can be susceptible to different sets of reagents. Understanding and controlling this equilibrium is paramount for achieving regioselective functionalization.

Caption: Keto-Enol Tautomerism of the Core.

Electrophilic Aromatic Substitution (EAS): Modifying the Aromatic Core

The this compound ring is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of both the sulfur atom and the hydroxyl group. The general mechanism involves the attack of the aromatic π-system on an electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate, followed by deprotonation to restore aromaticity.[7][8]

The directing influence of the substituents dictates the position of substitution. The hydroxyl group is a powerful ortho-, para-directing group. Consequently, electrophilic attack is primarily directed to the C2 and C4 positions. The choice of reaction conditions is critical to control the regioselectivity and to prevent side reactions such as oxidation.

Caption: General Mechanism of Electrophilic Aromatic Substitution (EAS).

Key EAS Reactions & Data Summary

| Reaction | Reagents | Primary Position(s) | Key Considerations |

| Bromination | Br₂, Acetic Acid | C2, C4 | Mild conditions are crucial to avoid oxidation. |

| Nitration | HNO₃, H₂SO₄ | C2, C4 | Careful temperature control is required. |

| Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | C2 | O-acylation is a significant competing reaction. Protection of the hydroxyl group may be necessary.[9][10] |

Functionalization of the Hydroxyl Group: The Gateway to Diverse Derivatives

The hydroxyl group at the C3 position is a prime handle for synthetic diversification. Its modification through O-alkylation and O-acylation is a common and effective strategy to modulate the physicochemical properties of the scaffold, such as lipophilicity and hydrogen bonding capacity, which are critical for optimizing drug-like properties.

O-Alkylation

O-alkylation introduces an ether linkage, which can serve as a key interaction point with biological targets or improve metabolic stability. The reaction typically proceeds via an Sₙ2 mechanism, where the deprotonated hydroxyl group (phenoxide) acts as a nucleophile.

Caption: Experimental Workflow for O-Alkylation.

Protocol: General Procedure for O-Alkylation of this compound

-

Preparation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetone, DMF, or acetonitrile) in a round-bottom flask, add a base (e.g., potassium carbonate, 2.0-3.0 eq).

-

Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding phenoxide.

-

Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1-1.5 eq) to the reaction mixture.

-

Heating: Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). Microwave irradiation can also be employed to accelerate the reaction.[11]

-

Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 3-alkoxybenzothiophene.

Nucleophilic Aromatic Substitution (SₙAr): An Alternative Functionalization Pathway

While the electron-rich nature of the this compound ring generally disfavors nucleophilic attack, SₙAr can be a viable strategy under specific conditions.[12] This reaction requires the presence of strong electron-withdrawing groups (EWGs), such as nitro or cyano groups, on the aromatic ring to activate it towards nucleophilic attack.[13] The mechanism is a two-step addition-elimination process that proceeds through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[12]

For the this compound core, SₙAr is less common but can be synthetically useful if the ring is appropriately substituted, or if the hydroxyl group is first converted into a better leaving group (e.g., a triflate).

Palladium-Catalyzed Cross-Coupling: A Modern Synthetic Powerhouse

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic molecules.[14] These methods provide a powerful platform for C-C and C-heteroatom bond formation, enabling the introduction of a vast array of functional groups onto the this compound scaffold.[15]

To participate in these reactions, the hydroxyl group must first be converted into a suitable leaving group, most commonly a triflate (-OTf) or a nonaflate. This transformation turns the electron-rich phenol into an electrophilic coupling partner for reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination.

Caption: Workflow for Suzuki Cross-Coupling.

Protocol: Representative Procedure for Suzuki Cross-Coupling

-

Triflate Formation: Dissolve this compound (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere and cool to 0 °C. Add a base (e.g., pyridine or triethylamine, 1.5 eq) followed by the dropwise addition of triflic anhydride (1.2 eq). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Perform an aqueous work-up and purify to obtain the benzothiophen-3-yl triflate.

-

Coupling Reaction: To a degassed mixture of the benzothiophen-3-yl triflate (1.0 eq), a boronic acid derivative (1.2-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) in a solvent system (e.g., dioxane/water or DME), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%).

-

Heating: Heat the reaction mixture under a nitrogen atmosphere at 80-100 °C until the starting material is consumed. Microwave heating can significantly reduce reaction times.[16]

-

Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water. Dry, concentrate, and purify the crude product by column chromatography to yield the 3-substituted benzothiophene derivative.

Conclusion: A Scaffold of Enduring Importance